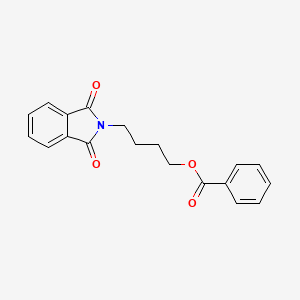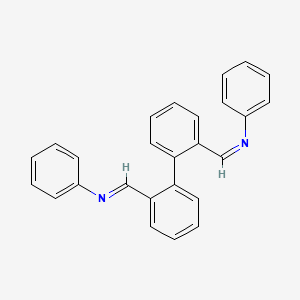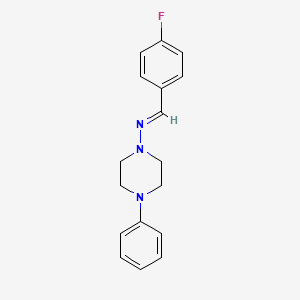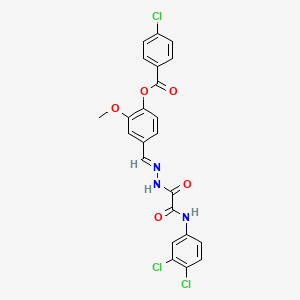![molecular formula C23H27ClN4O4 B11959891 4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B11959891.png)
4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-((4-(2-CL-BENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)-2-MEO-PHENYL ACETATE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzyl group, a piperazine ring, and a carbohydrazonoyl moiety, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-(2-CL-BENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)-2-MEO-PHENYL ACETATE typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Benzyl Group: The benzyl group is introduced through a reaction involving benzyl chloride and an appropriate nucleophile.
Piperazine Ring Formation: The piperazine ring is synthesized through a cyclization reaction involving suitable amines and dihaloalkanes.
Carbohydrazonoyl Group Addition: The carbohydrazonoyl group is introduced via a reaction between hydrazine derivatives and carbonyl compounds.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(2-((4-(2-CL-BENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)-2-MEO-PHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4-(2-((4-(2-CL-BENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)-2-MEO-PHENYL ACETATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-((4-(2-CL-BENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)-2-MEO-PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(2-((4-(2-CL-BENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)BENZOIC ACID: Shares a similar structure but with a benzoic acid moiety instead of a phenyl acetate group.
4-(2-((4-(2-CL-BENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)BENZIMIDAZOLE:
Uniqueness
The uniqueness of 4-(2-((4-(2-CL-BENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)-2-MEO-PHENYL ACETATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C23H27ClN4O4 |
|---|---|
分子量 |
458.9 g/mol |
IUPAC名 |
[4-[(E)-[[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C23H27ClN4O4/c1-17(29)32-21-8-7-18(13-22(21)31-2)14-25-26-23(30)16-28-11-9-27(10-12-28)15-19-5-3-4-6-20(19)24/h3-8,13-14H,9-12,15-16H2,1-2H3,(H,26,30)/b25-14+ |
InChIキー |
RTLILLMDXVALFQ-AFUMVMLFSA-N |
異性体SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)OC |
正規SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11959909.png)

![4-{Bis[(6-methylcyclohex-3-en-1-yl)methoxy]methyl}-5-methylcyclohex-1-ene](/img/structure/B11959917.png)
